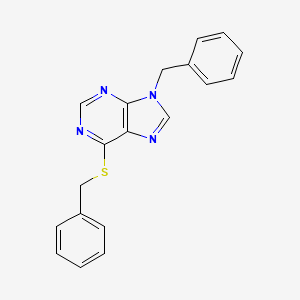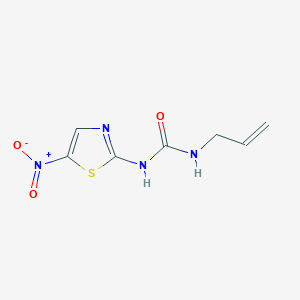
N-(5-Nitro-1,3-thiazol-2-yl)-N'-prop-2-en-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- is a chemical compound that features a urea moiety substituted with a 5-nitro-2-thiazolyl group and a 2-propen-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- typically involves the reaction of 5-nitro-2-thiazolylamine with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazolyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms.
Wissenschaftliche Forschungsanwendungen
Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolyl ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, n-(5-nitro-2-thiazolyl)-n-ethyl-
- Urea, n-(5-nitro-2-thiazolyl)-n-methyl-
Uniqueness
Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- is unique due to the presence of the 2-propen-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.
Eigenschaften
CAS-Nummer |
26173-34-2 |
|---|---|
Molekularformel |
C7H8N4O3S |
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
1-(5-nitro-1,3-thiazol-2-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C7H8N4O3S/c1-2-3-8-6(12)10-7-9-4-5(15-7)11(13)14/h2,4H,1,3H2,(H2,8,9,10,12) |
InChI-Schlüssel |
APJDCCZXZXKXNM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


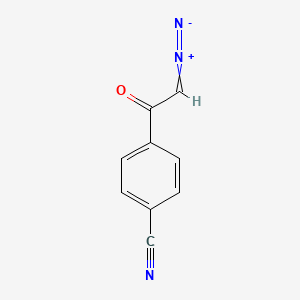
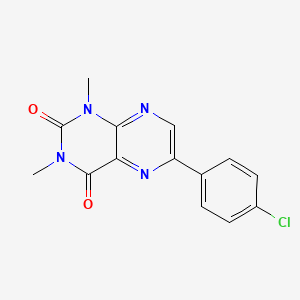
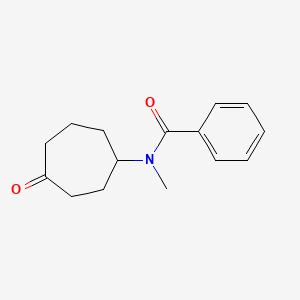

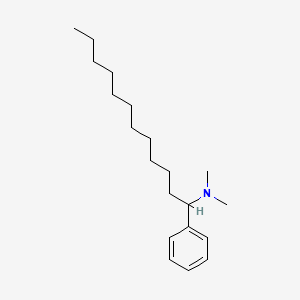
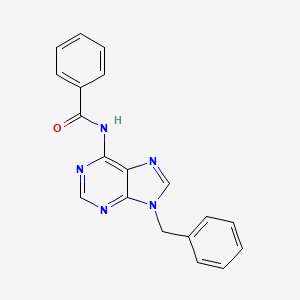
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
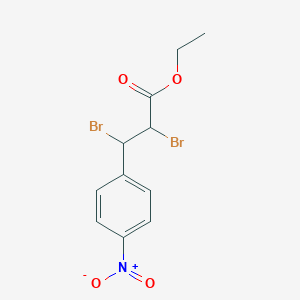
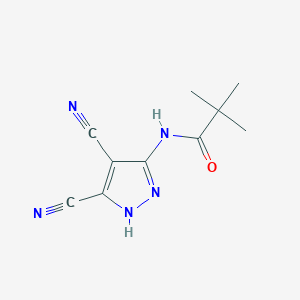
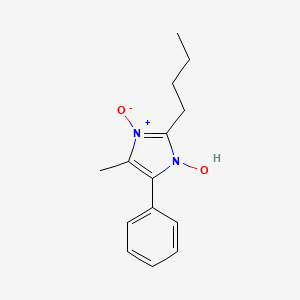
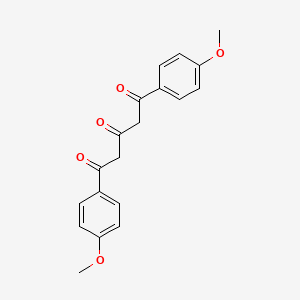
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
